Bepridil is derived from various chemical synthesis methods that produce both enantiomers of the compound. Its structure can be represented by the IUPAC name: N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-N-(phenylmethyl)aniline . The compound is cataloged under several databases, including DrugBank (DB01244) and PubChem (CID 2351) .
The synthesis of Bepridil involves multi-step organic reactions that typically include:
Technical details regarding specific reagents, solvents, and conditions are often proprietary or not fully disclosed in literature but generally follow standard organic synthesis protocols involving temperature control, reaction time optimization, and purification techniques such as recrystallization or chromatography .
Bepridil's molecular structure consists of a complex arrangement of atoms that can be depicted as follows:
The three-dimensional conformation of Bepridil can be analyzed using computational chemistry tools to understand its interactions at the molecular level .
Bepridil undergoes various chemical reactions typical of calcium channel blockers:
These reactions highlight Bepridil's dual role as both a vasodilator and an anti-arrhythmic agent .
The mechanism of action of Bepridil involves several key processes:
Data suggest that Bepridil's effects on both sodium and calcium channels provide a unique profile among anti-anginal medications .
These properties influence how Bepridil is formulated for clinical use and its pharmacokinetic behavior in vivo .
Bepridil has several scientific uses primarily related to cardiovascular health:
Despite its withdrawal from the market due to safety concerns, ongoing research may reveal new therapeutic applications or safer derivatives of Bepridil .
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5